5-Bromo-1H-pyrazole-3-carbaldehyde
Overview
Description
5-Bromo-1H-pyrazole-3-carbaldehyde: is a heterocyclic organic compound that features a pyrazole ring substituted with a bromine atom at the 5-position and an aldehyde group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, such as 5-bromo-1h-pyrazole-3-carbaldehyde, are often used as precursors in the synthesis of biologically active structures . These structures can interact with a variety of biological targets, depending on the specific functional groups attached to the pyrazole ring .
Mode of Action
It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp-32p exchange reactions, as well as energy-dependent and independent calcium uptake . These actions can disrupt normal cellular processes, leading to various downstream effects.
Biochemical Pathways
Pyrazole derivatives are known to participate in multicomponent reactions (mcrs), which are one-step convergent strategies wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions can lead to the formation of complex molecules with diverse functional groups .
Pharmacokinetics
The compound has a molecular weight of 174983, a density of 20±01 g/cm3, and a boiling point of 3543±220 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given its potential role in inhibiting oxidative phosphorylation and atp-32p exchange reactions, as well as energy-dependent and independent calcium uptake , it can be inferred that the compound may disrupt normal cellular processes and potentially lead to cell death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. For instance, the compound has a boiling point of 354.3±22.0 °C at 760 mmHg , suggesting that it is stable at normal physiological temperatures but may degrade at higher temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde typically involves the bromination of 1H-pyrazole-3-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Condensation reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Condensation reactions: Reagents like hydrazine hydrate or primary amines in the presence of acid catalysts.
Oxidation: Oxidizing agents such as potassium permanganate in aqueous or organic solvents.
Major Products Formed:
Nucleophilic substitution: Substituted pyrazoles with various functional groups replacing the bromine atom.
Condensation reactions: Imines or hydrazones derived from the aldehyde group.
Oxidation: 5-Bromo-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Chemistry: 5-Bromo-1H-pyrazole-3-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Medicine: The compound and its derivatives are explored for their therapeutic potential. For instance, pyrazole derivatives have been studied for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is utilized in the synthesis of agrochemicals and dyes. Its reactivity makes it a valuable intermediate in the production of various functional materials.
Comparison with Similar Compounds
1H-Pyrazole-3-carbaldehyde: Lacks the bromine substitution, making it less reactive in nucleophilic substitution reactions.
5-Chloro-1H-pyrazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
5-Methyl-1H-pyrazole-3-carbaldehyde: Substituted with a methyl group, affecting its steric and electronic properties.
Uniqueness: 5-Bromo-1H-pyrazole-3-carbaldehyde is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity. The combination of the bromine and aldehyde functionalities makes it a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
5-bromo-1H-pyrazole-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-4-1-3(2-8)6-7-4/h1-2H,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUICLPHALGEKIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698384 | |
Record name | 5-Bromo-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518357-37-4 | |
Record name | 5-Bromo-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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